![molecular formula C12H12N2OS B5665322 2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5665322.png)
2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone
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Overview
Description
Synthesis Analysis
While the exact synthesis process for “2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone” is not explicitly mentioned in the literature, similar compounds have been synthesized through various methods. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Antifungal Agents
The synthesis of benzyl-substituted thiobenzoazoles, including 2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone, has garnered attention due to their potential as antifungal agents . Specifically, two compounds—2-((4-(trifluoromethyl)benzyl)thio)benzo[d]thiazole (3ac) and 2-((4-methylbenzyl)thio)benzo[d]thiazole (3al) —demonstrated significant activity against phytopathogenic fungi such as Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp. These compounds can be considered broad-spectrum antifungal agents.
Synthetic Strategies and Derivatives
Researchers have explored synthetic strategies for benzothiazole derivatives, including 2-substituted benzothiazoles. For instance, a novel and facile methodology employed α-keto acids and 2,2’-disulfanediyldianiline as substrates, with sodium metabisulfite as a catalyst . Such synthetic approaches contribute to the development of diverse derivatives with potential applications.
Biological Activity Enhancement
Modifications of natural compounds often lead to improved biological activity. Myricetin derivatives containing 1,3,4-thiadiazole moieties have been synthesized and evaluated for antibacterial and antiviral activities . Similar strategies could be applied to enhance the properties of 2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal properties .
Mode of Action
It’s worth noting that related compounds have shown antifungal activity, suggesting that this compound may interact with targets in fungi to inhibit their growth .
Biochemical Pathways
Given its potential antifungal properties, it may interfere with essential fungal biochemical pathways .
Result of Action
Based on the antifungal activity of related compounds, it can be hypothesized that this compound may lead to the inhibition of fungal growth .
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-2-4-10(5-3-9)8-16-12-13-7-6-11(15)14-12/h2-7H,8H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDWAUVHQRTMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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